![molecular formula C15H23BN2O4 B2604668 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester CAS No. 1822308-27-9](/img/structure/B2604668.png)
2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester
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Overview
Description
This compound is a type of organoboron compound, which is widely used in the Suzuki–Miyaura cross-coupling reaction . It has a relatively stable structure and is generally environmentally benign . The compound’s IUPAC name is tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinylcarbamate .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The synthesis process is generally mild and functional group tolerant .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) group . The molecular formula is C15H24BN3O4 .Chemical Reactions Analysis
As an organoboron compound, this compound can participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring its organic group to a palladium catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.18 . It is a solid at room temperature and should be stored in a refrigerated environment .Scientific Research Applications
- Protodeboronation Catalyst : Researchers have explored pinacol boronic esters as valuable building blocks in organic synthesis. While many protocols focus on functionalizing alkyl boronic esters, protodeboronation using pinacol esters remains an area of interest . This compound can serve as a catalyst for efficient deboronation reactions.
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Action Environment
The action of 2-(tert-Butyloxycarbonyl)pyrimidine-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment. Furthermore, the stability of the compound may be influenced by storage conditions, with refrigeration recommended for optimal stability .
Safety and Hazards
Future Directions
Boron-containing compounds like this one have been gaining interest in medicinal chemistry due to their unique properties and potential applications . Future research could focus on further understanding the reactivity of these compounds and exploring their potential uses in drug design and synthesis .
properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-13(2,3)20-12(19)11-17-8-10(9-18-11)16-21-14(4,5)15(6,7)22-16/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMCEWEIFZABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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